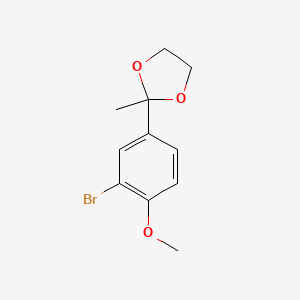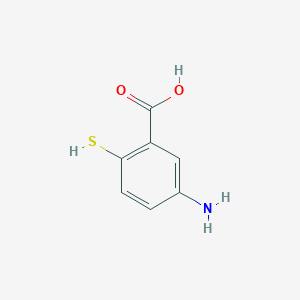
9-Methyl-4,9-dihydro-3H-beta-carboline
Descripción general
Descripción
9-Methyl-4,9-dihydro-3H-beta-carboline: is a heterocyclic amine belonging to the beta-carboline family. This compound is a methylated derivative of beta-carboline and has been studied for its potential neuroprotective, neuroregenerative, and anti-inflammatory properties . It has shown promise in the treatment of neurological disorders such as Parkinson’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-4,9-dihydro-3H-beta-carboline can be achieved through the Eschweiler–Clarke reaction, which involves the methylation of freebase beta-carboline (norharmane) using formaldehyde and formic acid . This reaction typically occurs under mild conditions and results in the formation of the desired methylated product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Eschweiler–Clarke reaction provides a scalable and efficient route for its synthesis. The reaction’s simplicity and mild conditions make it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 9-Methyl-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to tetrahydro-beta-carboline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the beta-carboline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Tetrahydro-beta-carboline derivatives.
Substitution: Various substituted beta-carboline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: 9-Methyl-4,9-dihydro-3H-beta-carboline is used as a building block in organic synthesis and medicinal chemistry . Its unique structure allows for the creation of various derivatives with potential therapeutic applications.
Biology: This compound has shown neuroprotective and neuroregenerative properties, making it a valuable tool in studying neurodegenerative diseases . It stimulates the expression of neurotrophic factors and promotes neurite outgrowth in dopaminergic neurons .
Medicine: this compound has potential as a treatment for Parkinson’s disease due to its ability to inhibit monoamine oxidase (MAO) activity and increase dopamine levels . It also exhibits anti-inflammatory properties, which could be beneficial in treating other neurological disorders .
Industry: While its industrial applications are less documented, the compound’s potential in drug development and neuroprotection suggests it could be valuable in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of 9-Methyl-4,9-dihydro-3H-beta-carboline involves several pathways:
Inhibition of Monoamine Oxidase (MAO): This compound inhibits both MAO-A and MAO-B, leading to increased dopamine levels and neuroprotection.
Stimulation of Neurotrophic Factors: It stimulates the expression of neurotrophic factors such as BDNF, GDNF, and NGF, promoting neurite outgrowth and neuronal survival.
Anti-inflammatory Effects: The compound reduces the expression of inflammatory cytokines, contributing to its neuroprotective properties.
Comparación Con Compuestos Similares
Harmane: Another beta-carboline with neuroactive properties.
Harmine: Known for its ability to inhibit MAO and its potential in treating neurodegenerative diseases.
Harmaline: Exhibits similar neuroprotective and neuroregenerative properties.
Uniqueness: 9-Methyl-4,9-dihydro-3H-beta-carboline stands out due to its specific methylation, which enhances its neuroprotective and neuroregenerative effects compared to other beta-carbolines . Its ability to inhibit both MAO-A and MAO-B with high specificity makes it a promising candidate for treating Parkinson’s disease and other neurological disorders .
Propiedades
IUPAC Name |
9-methyl-3,4-dihydropyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRBFZVUKADXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=NCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509144 | |
| Record name | 9-Methyl-4,9-dihydro-3H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81396-96-5 | |
| Record name | 9-Methyl-4,9-dihydro-3H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3,4,10b-Tetrahydropyrido[2,1-a]isoindol-6(2H)-one](/img/structure/B3358569.png)




![3-hydroxy-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B3358607.png)
![7-Methyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3358612.png)
![1-Methyl-3,4-dihydropyrido[2,1-a]isoindol-6(2H)-one](/img/structure/B3358619.png)




![methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3358667.png)
